4-Methoxy-2-phenylazo-1-naphthol
CAS No.: 59900-33-3
Cat. No.: VC20309259
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59900-33-3 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 4-methoxy-2-phenyldiazenylnaphthalen-1-ol |
| Standard InChI | InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3 |
| Standard InChI Key | BXLAAHNBFBOJPG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-methoxy-2-phenylazo-1-naphthol consists of a naphthalene backbone with a hydroxyl group at position 1, a methoxy group at position 4, and an azo-linked phenyl group at position 2. This arrangement creates a conjugated π-system responsible for its intense coloration, typically in the orange-red spectrum. The methoxy group at the para position relative to the azo linkage enhances electron donation, stabilizing the quinoid tautomer in polar solvents .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| Sudan I | C₁₆H₁₂N₂O | Lacks methoxy group; simpler naphthol core |
| 4-Methoxy-1-naphthol | C₁₁H₁₀O₂ | No azo linkage; isolated hydroxyl/methoxy |
| Disperse Yellow 97 | C₁₇H₁₅N₃O | Additional amino group; modified solubility |
The distinct methoxy substitution in 4-methoxy-2-phenylazo-1-naphthol differentiates it from Sudan I, a well-known azo dye, by altering electronic transitions and solubility profiles .
Synthesis and Reaction Pathways
The synthesis of 4-methoxy-2-phenylazo-1-naphthol typically involves a two-step diazo-coupling process:
-
Diazotization: A phenyl diazonium salt is generated by treating aniline derivatives with nitrous acid (HNO₂) under acidic conditions.
-
Coupling Reaction: The diazonium salt reacts with 4-methoxy-1-naphthol in a basic aqueous medium, facilitated by catalysts like SnCl₂ in methanol.HCl .
This method, pioneered by Huroki et al. (1956), yields the target compound through electrophilic aromatic substitution at the ortho position of the naphthol’s hydroxyl group. Critical parameters include pH control (8–10) and temperature (0–5°C) to prevent side reactions .
Tautomerism and Solvent-Dependent Behavior
4-Methoxy-2-phenylazo-1-naphthol exhibits tautomeric equilibrium between the hydroxyazo (Ar-N=N-OH) and ketohydrazone (Ar-NH-N=O) forms. Nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy reveal that:
-
Polar solvents (e.g., DMSO, water) favor the ketohydrazone tautomer due to stabilization of the carbonyl group through hydrogen bonding .
-
Nonpolar solvents (e.g., toluene) stabilize the hydroxyazo form, retaining the azo linkage’s planarity .
The dissociation constant (pKa) in pyridine is approximately 4.2, indicating moderate acidity comparable to phenolic compounds .
Applications in Materials Science and Sensing
While direct industrial applications of 4-methoxy-2-phenylazo-1-naphthol remain underexplored, its structural analogs demonstrate utility in:
-
Chromogenic Sensing: Azo-calixarenes functionalized with methoxy groups exhibit selective Hg²⁺ ion detection via colorimetric shifts .
-
Textile Dyes: Similar azo derivatives are employed in disperse dyes for synthetic fibers due to their thermal stability and vibrant hues .
Challenges and Future Directions
Current limitations include the compound’s moderate solubility in aqueous media and insufficient data on toxicological profiles. Future research should prioritize:
-
Functionalization Strategies: Introducing sulfonic acid groups to enhance water solubility for biological applications.
-
Environmental Impact Studies: Assessing biodegradation pathways to address ecological concerns associated with azo compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume